molecular formula C12H12CuN4O4+2 B15179729 Bis(cupferronato)copper CAS No. 15613-15-7

Bis(cupferronato)copper

Cat. No.: B15179729
CAS No.: 15613-15-7
M. Wt: 339.79 g/mol
InChI Key: KCPUZGCPWVMVFE-ATMONBRVSA-N
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Description

Bis(cupferronato)copper is a coordination complex where copper(II) ions are chelated by two cupferron ligands. Cupferron (N-nitroso-N-phenylhydroxylamine) acts as a bidentate ligand, binding through its oxygen and nitrogen atoms . This complex is synthesized by reacting copper salts (e.g., CuCl₂ or CuSO₄) with cupferron under controlled pH conditions, typically in aqueous or alcoholic solutions.

Properties

CAS No.

15613-15-7

Molecular Formula

C12H12CuN4O4+2

Molecular Weight

339.79 g/mol

IUPAC Name

copper;(Z)-hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/2C6H6N2O2.Cu/c2*9-7-8(10)6-4-2-1-3-5-6;/h2*1-5,9H;/q;;+2/b2*8-7-;

InChI Key

KCPUZGCPWVMVFE-ATMONBRVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/O)/[O-].C1=CC=C(C=C1)/[N+](=N/O)/[O-].[Cu+2]

Canonical SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].C1=CC=C(C=C1)[N+](=NO)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Bis(cupferronato)copper can be synthesized through the reaction of copper(II) salts with cupferron in an aqueous or alcoholic medium. The typical procedure involves dissolving copper(II) acetate or copper(II) sulfate in water or methanol, followed by the addition of an aqueous solution of cupferron. The reaction mixture is then stirred at room temperature, leading to the formation of a precipitate, which is filtered, washed, and dried to obtain this compound .

Chemical Reactions Analysis

Bis(cupferronato)copper undergoes various chemical reactions, including:

Scientific Research Applications

Bis(cupferronato)copper has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(cupferronato)copper involves its ability to interact with biological molecules, such as proteins and nucleic acids. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. This property is particularly relevant in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through ROS generation .

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Structural and Bonding Differences

Table 1: Structural Parameters of Selected Copper Complexes
Compound Coordination Geometry Bond Lengths (Å) Key Ligand Features Reference
Bis(cupferronato)copper Likely octahedral Cu–O/N: ~1.89–1.97 (inferred) Bidentate O,N-chelation
Bis(acetylacetonato)copper(II) Square planar Cu–O: 1.90–1.93 Bidentate O,O-chelation
Bis(oxadiazol-phenolato)copper(II) Distorted square planar Cu–O: 1.896, Cu–N: 1.9746 Mixed O,N-chelation
[Cu(perchlorato)(phenanthroline)] Octahedral Cu–O: 2.40–2.60 Weakly coordinating perchlorate
  • Bis(acetylacetonato)copper(II) : Exhibits square planar geometry with shorter Cu–O bonds (1.90–1.93 Å) due to strong O,O-chelation. This complex is thermally stable and widely used in organic synthesis .
  • Bis(oxadiazol-phenolato)copper(II): Shows distorted square planar geometry with distinct Cu–O/N bond lengths, favoring applications in photoluminescence and sensor technologies .
  • Perchlorato complexes : Weak coordination of perchlorate ligands results in labile structures, making them reactive in DNA-binding studies .

Stability and Reactivity

  • Thermal Stability : Cupferronato complexes generally exhibit moderate thermal stability, decomposing at ~200–300°C. In contrast, acetylacetonato complexes are more stable (decomposition >300°C) due to stronger ligand field stabilization .
  • Solubility: this compound is sparingly soluble in polar solvents (e.g., water, ethanol), whereas bis(glutamato)copper () is water-soluble due to its anionic carboxylate groups.

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